molecular formula C9H18N2O2 B14703472 N-[3-(Dimethylamino)propyl]-3-oxobutanamide CAS No. 14962-03-9

N-[3-(Dimethylamino)propyl]-3-oxobutanamide

Cat. No.: B14703472
CAS No.: 14962-03-9
M. Wt: 186.25 g/mol
InChI Key: ZSJVUHMQQZZYIW-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-3-oxobutanamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an oxobutanamide moiety. The unique structure of this compound imparts specific chemical properties that make it valuable for numerous scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-3-oxobutanamide typically involves the reaction of dimethylaminopropylamine with an appropriate oxobutanamide precursor. One common method includes the reaction of dimethylaminopropylamine with a butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[3-(Dimethylamino)propyl]-3-oxobutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]-3-oxobutanamide stands out due to its specific chemical structure that combines the properties of both an amide and a dimethylamino group. This unique combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.

Properties

CAS No.

14962-03-9

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-3-oxobutanamide

InChI

InChI=1S/C9H18N2O2/c1-8(12)7-9(13)10-5-4-6-11(2)3/h4-7H2,1-3H3,(H,10,13)

InChI Key

ZSJVUHMQQZZYIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NCCCN(C)C

Origin of Product

United States

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